molecular formula C3H2Br2ClF3 B1424108 2,3-Dibromo-3-chloro-1,1,1-trifluoropropane CAS No. 1309602-11-6

2,3-Dibromo-3-chloro-1,1,1-trifluoropropane

Cat. No. B1424108
M. Wt: 290.3 g/mol
InChI Key: JPHVAZGSOZCLPO-UHFFFAOYSA-N
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Description

2,3-Dibromo-3-chloro-1,1,1-trifluoropropane is a chemical compound with the molecular formula C3H2Br2ClF3 . It is a derivative of propane and is related to chlorotrifluoropropane, which is a colorless, odorless, non-flammable liquid .


Molecular Structure Analysis

The molecular structure of 2,3-Dibromo-3-chloro-1,1,1-trifluoropropane consists of three carbon atoms, two bromine atoms, one chlorine atom, and three fluorine atoms . The exact 3D structure is not provided in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dibromo-3-chloro-1,1,1-trifluoropropane are not fully detailed in the available resources. The molecular weight is 255.859 .

Scientific Research Applications

NMR Investigations of Halogenated Compounds

One of the scientific research applications of compounds similar to 2,3-Dibromo-3-chloro-1,1,1-trifluoropropane involves nuclear magnetic resonance (NMR) spectroscopy studies. For instance, the compound 2-Chloro-1,4-dibromo-1,2,2-trifluorobutane has been thoroughly investigated using 19F, 13C, and 1H NMR spectroscopy. This research provided detailed insights into the compound's chemical shifts and coupling constants, showcasing the complex spin-spin interactions among proton and fluorine nuclei. Such studies are crucial for understanding the molecular structure and dynamics of halogenated compounds, contributing to fields like organic chemistry and materials science (J. F. Hinton & L. W. Jaques, 1975).

Conformational Studies of Halogenated Ethanes

Another research area involves the investigation of conformational equilibria and rates of interconversion among rotational isomers of halogenated ethanes through NMR spectroscopy. This approach has been used to determine the ground-state energies and barriers to conformational changes in ethanes, providing insights into the molecular behavior and stability of these compounds. Such studies have significant implications for understanding the reactivity and physical properties of halogenated molecules, which are relevant in various industrial and scientific contexts (F. Weigert, M. B. Winstead, J. Garrels, & J. Roberts, 1970).

Synthesis of CF3-Substituted Compounds

Research on CF3-substituted compounds, such as the stereoselective synthesis of CF3-substituted tri- and tetrasubstituted oxiranes and alkenes, is another application. These studies involve the treatment of certain halogenated propanols with organolithium reagents, leading to the production of highly diastereoselective CF3-containing compounds. This work contributes to the development of new synthetic methodologies for creating fluorinated molecules, which are valuable in pharmaceuticals, agrochemicals, and material science (M. Shimizu, Takuya Fujimoto, Xinyu Liu, H. Minezaki, T. Hata, & T. Hiyama, 2003).

properties

IUPAC Name

2,3-dibromo-3-chloro-1,1,1-trifluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Br2ClF3/c4-1(2(5)6)3(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHVAZGSOZCLPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)Br)(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Br2ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701261181
Record name 2,3-Dibromo-3-chloro-1,1,1-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-3-chloro-1,1,1-trifluoropropane

CAS RN

1309602-11-6
Record name 2,3-Dibromo-3-chloro-1,1,1-trifluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309602-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromo-3-chloro-1,1,1-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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